Cas no 85012-73-3 (1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde)

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde structure
85012-73-3 structure
Product Name:1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
CAS-Nr.:85012-73-3
MF:C5H5N3O3
MW:155.111500501633
MDL:MFCD18432538
CID:707655
PubChem ID:13043008
Update Time:2025-10-31

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-methyl-4-nitro-1H-Imidazole-5-carboxaldehyde
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-(9CI)
    • 3-methyl-5-nitroimidazole-4-carbaldehyde
    • 3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
    • 1-Methyl-4-nitro-1H-imidazole-5-carboxaldehyde (ACI)
    • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
    • 1-Methyl-4-nitroimidazole-5-carbaldehyde
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro- (9CI)
    • SB39016
    • 85012-73-3
    • MFCD18432538
    • SCHEMBL4575394
    • DTXSID90516120
    • CS-0083010
    • MDL: MFCD18432538
    • Inchi: 1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3
    • InChI-Schlüssel: VWTGGHMOJLORHA-UHFFFAOYSA-N
    • Lächelt: O=CC1N(C)C=NC=1[N+](=O)[O-]

Berechnete Eigenschaften

  • Genaue Masse: 155.03309103g/mol
  • Monoisotopenmasse: 155.03309103g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 178
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topologische Polaroberfläche: 80.7Ų

Experimentelle Eigenschaften

  • Dichte: 1.5±0.1 g/cm3
  • Siedepunkt: 423.0±30.0 °C at 760 mmHg
  • Flammpunkt: 209.6±24.6 °C
  • Dampfdruck: 0.0±1.0 mmHg at 25°C

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Sicherheitsinformationen

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-1g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
1g
5071.29CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-5g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
5g
20268.21CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-500mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
500mg
2959.67CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-250mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
250mg
1908.1CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-100mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
100mg
1382.31CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-50mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
50mg
1110.94CNY 2021-05-07
abcr
AB536803-1 g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3
1g
€1,002.80 2022-07-28
Chemenu
CM186846-1g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
1g
$574 2021-08-05
Chemenu
CM186846-1g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
1g
$*** 2023-05-29
TRC
M341208-10mg
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3
10mg
$ 50.00 2022-06-03

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referenz
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Chloroform
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water Solvents: Isopropanol
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referenz
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Referenz
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
1.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Referenz
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform
2.2 Reagents: Sulfuric acid ,  Nitric acid
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water Solvents: Isopropanol
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referenz
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
2.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Referenz
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Raw materials

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Preparation Products

Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Yunnanjiuzhen
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Yunnanjiuzhen
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.